molecular formula C11H11ClN2 B046364 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole CAS No. 916766-83-1

3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

Cat. No. B046364
CAS RN: 916766-83-1
M. Wt: 206.67 g/mol
InChI Key: YLJMPTWMRVXTQQ-UHFFFAOYSA-N
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Description

3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole (CMPP) is an aromatic heterocyclic compound with the molecular formula C9H9ClN2. It is a member of the pyrazole family and is widely used in scientific research due to its unique properties. CMPP is synthesized through a variety of methods and has a wide range of applications in scientific research, including biochemical and physiological effects on cells and organisms.

Scientific Research Applications

  • Anticancer Therapy : 3-phenyl-1H-pyrazole derivatives have shown potential as small molecular inhibitors for anticancer therapy, indicating their potential for targeted therapy against various cancers (Liu, Xu, & Xiong, 2017).

  • Antimicrobial and Antioxidant Properties : Certain 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives exhibit antimicrobial and antioxidant capabilities, suggesting therapeutic applications (Chennapragada & Palagummi, 2018).

  • Potential Therapeutic Applications : The compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C11H10N2O2), a biologically important pyrazole-4-carboxylic acid derivative, has been identified for potential therapeutic applications (Viveka et al., 2016).

  • Antibacterial Activity : Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one demonstrate promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).

  • Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibit moderate to excellent antifungal activity against phytopathogenic fungi (Du et al., 2015).

  • Antioxidant Properties : A new pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, has shown promising antioxidant properties (Naveen et al., 2021).

  • Broad Antimicrobial Activities : New 1,2,3-triazolyl pyrazole derivatives have been identified to exhibit broad antimicrobial activities and moderate to good antioxidant properties, potentially effective as inhibitors of E. coli MurB enzyme (Bhat et al., 2016).

  • Synthesis Flexibility : A flexible synthesis approach allows for the creation of pyrazoles with different functionalized substituents at C3 and C5, leading to new polyfunctional pyrazoles (Grotjahn et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, “3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-[4-(chloromethyl)phenyl]-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJMPTWMRVXTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640191
Record name 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916766-83-1
Record name 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol (1.00 g) in THF (15.0 mL) was added dropwise thionyl chloride (0.58 mL) under ice-cooling, and the mixture was stirred at 17° C. for 16 hr. The reaction mixture was diluted with water and ethyl acetate, and saturated aqueous sodium bicarbonate was added thereto. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (0.65 g).
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1 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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